3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole
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Overview
Description
3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,2,4-triazole. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature of around 80°C for several hours to ensure complete conversion .
Chemical Reactions Analysis
3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxide derivatives.
Scientific Research Applications
3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal pathogens.
Medicine: Research has indicated that this compound may have anticancer properties, making it a candidate for the development of new cancer therapies.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the death of microbial cells or the suppression of cancer cell growth .
Comparison with Similar Compounds
3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole can be compared with other similar compounds such as:
3-[(4-chlorobenzyl)sulfonyl]benzoic acid: This compound has a similar sulfonyl group but differs in the presence of a benzoic acid moiety instead of a triazole ring.
3-[(4-chlorobenzyl)sulfonyl]-1H-1,2,4-triazole: This is a closely related compound with slight variations in the substitution pattern on the triazole ring.
4-[(dipropylamino)sulfonyl]benzoyl chloride: This compound contains a sulfonyl group attached to a benzoyl chloride moiety, making it structurally similar but functionally different.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfonyl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S/c10-8-3-1-7(2-4-8)5-16(14,15)9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFSWEGVBIEXAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=NC=NN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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